4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide
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Overview
Description
. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound has a molecular formula of C14H10N2O5S2 and a molecular weight of 350.37 g/mol .
Chemical Reactions Analysis
4-{5-[(Z)-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of 4-{5-[(Z)-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENESULFONAMIDE involves the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
4-{5-[(Z)-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENESULFONAMIDE is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other benzenesulfonamides and thiazolidinediones, which also contain sulfonamide and thiazolidine groups, respectively . the presence of the furan ring and the specific arrangement of functional groups in this compound contribute to its unique properties and biological activities .
Properties
Molecular Formula |
C14H10N2O5S2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H10N2O5S2/c15-23(19,20)10-4-1-8(2-5-10)11-6-3-9(21-11)7-12-13(17)16-14(18)22-12/h1-7H,(H2,15,19,20)(H,16,17,18)/b12-7- |
InChI Key |
JNPRTUHVCHGFHJ-GHXNOFRVSA-N |
SMILES |
O=S(C1=CC=C(C2=CC=C(/C=C(SC(N3)=O)/C3=O)O2)C=C1)(N)=O |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CVM-04 70; CVM 04-70; CVM-04-70 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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